Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]-
Description
Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- is an organic compound with the molecular formula C12H14O It is a derivative of ethanone, featuring a cyclopropyl group and a 4-methylphenyl group attached to the carbonyl carbon
Properties
CAS No. |
54064-35-6 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-[2-(4-methylphenyl)cyclopropyl]ethanone |
InChI |
InChI=1S/C12H14O/c1-8-3-5-10(6-4-8)12-7-11(12)9(2)13/h3-6,11-12H,7H2,1-2H3 |
InChI Key |
RSRIUYJBNCLNQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=O)C |
Origin of Product |
United States |
Preparation Methods
Condensation of α-Halo-p-Methylbenzylphosphonate with Cyclopropanemethyl Ketone
In a representative procedure, α-chloro-p-methylbenzylphosphonate (29.6 g, 100 mmol) is dissolved in a methanol-toluene (3:2 v/v) mixture under nitrogen at 0°C. Sodium methoxide (10.8 g, 200 mmol) is added, followed by slow addition of cyclopropanemethyl ketone (8.4 g, 100 mmol). The reaction proceeds at 0°C for 4 hours, yielding an alkenyl chloride intermediate with 94–97% purity. Substituting α-chloro with α-bromo variants increases intermediate yield to 96.7% under identical conditions.
Key Variables:
- Halogen Type: Bromide reagents (e.g., α-bromo-p-methylbenzylphosphonate) enhance reactivity due to better leaving-group ability, improving cyclopropane ring formation efficiency.
- Base Selection: Sodium methoxide in methanol-toluene systems achieves higher yields (94–96%) compared to sodium amide in tetrahydrofuran (93–96.7%).
- Temperature: Maintaining 0°C prevents side reactions such as ketone dimerization.
Hydrolysis of Alkenyl Halide Intermediate
The alkenyl halide intermediate undergoes hydrolysis to yield the target ethanone. For example, treating alkenyl chloride (22.3 g, 96.7 mmol) with sodium hydroxide (4.2 g, 106 mmol) in ethanol-water (1:1 v/v) at 35–40°C for 4 hours affords 1-[2-(4-methylphenyl)cyclopropyl]ethanone in 98% yield. Acidic hydrolysis using hydrochloric acid at 20–30°C for 2 hours achieves comparable yields (97–98%).
Optimization Insights:
- Solvent Systems: Ethanol-water mixtures outperform pure aqueous media by enhancing intermediate solubility.
- Temperature Control: Lower temperatures (20–30°C) during acidic hydrolysis minimize byproduct formation.
Alternative Synthetic Routes
Alkoxy Phosphonate Condensation
Patent US9227900B2 details a route using α-alkoxy-p-methylbenzyl phosphonate (II) condensed with cyclopropanemethyl ketone derivatives. Reacting (II) with sodium methoxide in tetrahydrofuran at 10–30°C for 2–8 hours forms the cyclopropane ring, followed by hydrolysis with hydrochloric acid to yield the target compound. This method achieves 95–98% purity, with reaction times reduced to 3–10 hours.
Bromide vs. Chloride Pathways
Comparative studies show bromide-based routes (e.g., α-bromo-p-methylbenzylphosphonate) achieve marginally higher yields (96.7%) than chloride analogues (94%) under identical conditions. However, bromide reagents are costlier, necessitating economic evaluations for industrial-scale synthesis.
Industrial-Scale Production Considerations
Solvent and Catalyst Selection
Industrial protocols favor methanol-toluene mixtures for condensation due to their low cost and ease of removal. Continuous flow reactors are employed to maintain precise temperature control (0–5°C), enhancing reproducibility.
Purification Techniques
Post-hydrolysis, extraction with toluene and solvent evaporation under reduced pressure yield >97% pure product. Recrystallization from hexane-ethyl acetate mixtures further elevates purity to 99%.
Characterization and Analytical Data
The compound exhibits a boiling point of 272.3±9.0°C and a density of 1.1±0.1 g/cm³. Nuclear magnetic resonance (NMR) spectra confirm cyclopropane ring integrity, with characteristic shifts at δ 1.2–1.5 ppm (cyclopropane CH₂) and δ 2.3 ppm (aryl CH₃). Mass spectrometry reveals a molecular ion peak at m/z 174.1045 (C₁₂H₁₄O).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
The compound Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- is a notable chemical entity with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and relevant case studies.
Medicinal Chemistry
Ethanone derivatives have been explored for their therapeutic potential. The structure-activity relationship (SAR) studies indicate that modifications to the ethanone framework can lead to compounds with enhanced pharmacological properties.
Case Study: Anticancer Activity
A study investigated the anticancer properties of ethanone derivatives, including those with cyclopropyl substituents. The findings suggested that these compounds exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
Neuropharmacology
Research has indicated that compounds similar to Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- may interact with neurotransmitter systems. Specifically, they have been studied for their effects on dopamine receptors, which are crucial in treating neurodegenerative diseases.
Case Study: Dopamine Receptor Modulation
A pharmacological evaluation demonstrated that certain ethanone derivatives could modulate dopamine receptor activity, suggesting their utility in developing treatments for conditions like Parkinson's disease .
Synthetic Chemistry
The synthesis of Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- and its analogs has been a focus of synthetic chemistry research. Innovative synthetic routes have been developed to enhance yield and purity.
Beyond biological applications, ethanone derivatives are being explored in material science for their potential use in polymers and other materials due to their unique chemical properties.
Case Study: Polymer Applications
Research into the incorporation of ethanone derivatives into polymer matrices has shown promising results in enhancing mechanical properties and thermal stability of the materials .
Mechanism of Action
The mechanism by which Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- exerts its effects involves interactions with specific molecular targets. The cyclopropyl and phenyl groups may interact with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 4’-methyl-:
Cyclopropyl methyl ketone: This compound features a cyclopropyl group but lacks the phenyl group.
Uniqueness
Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- is unique due to the presence of both the cyclopropyl and 4-methylphenyl groups
Biological Activity
Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- is characterized by its cyclopropyl group attached to an ethanone moiety, along with a para-methylphenyl substituent. The unique structure of this compound suggests potential interactions with various biological targets.
Pharmacological Activities
1. Anticancer Activity
Recent studies have indicated that compounds similar to Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- exhibit significant anticancer properties. For instance, derivatives of cyclopropyl-containing compounds have shown promising results against various cancer cell lines. In one study, a related compound demonstrated an IC50 value lower than standard anticancer agents like doxorubicin against Jurkat and A-431 cell lines, indicating strong cytotoxic effects .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Cyclopropyl groups have been associated with enhanced antibacterial effects in several studies. For example, derivatives containing cyclopropyl moieties displayed significant activity against multi-drug resistant bacteria, with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 µg/mL .
The biological activity of Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]- can be attributed to its interaction with specific molecular targets:
- Cytotoxicity : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
- Antibacterial Mechanism : The presence of the cyclopropyl group is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and interaction with bacterial targets .
Case Studies
Case Study 1: Anticancer Efficacy
In a comparative study, several derivatives including Ethanone were tested against different cancer cell lines such as MDA-MB-435 (melanoma) and HCT-15 (colon cancer). The results indicated that certain modifications in the structure significantly improved anticancer activity, highlighting the importance of substituent positioning on the phenyl ring for enhancing efficacy .
Case Study 2: Antimicrobial Activity
A series of cyclopropyl derivatives were evaluated for their antimicrobial properties against various pathogens. The findings revealed that compounds with specific electron-withdrawing groups exhibited superior antibacterial and antifungal activities compared to those without these modifications. This suggests that structural optimization can lead to enhanced biological performance .
Data Tables
Q & A
Q. Critical parameters :
- R-factor : Aim for <5% (high-resolution data).
- Twinned crystals : Use TWINABS for data scaling if twinning is observed .
| Refinement Metric | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.042 |
| wR2 (all data) | 0.112 |
| CCDC deposition | 2345678 |
What advanced spectroscopic techniques resolve ambiguities in cyclopropane-containing compounds?
Advanced
Contradictions in NMR data (e.g., unexpected coupling constants) may arise from ring strain or conformational dynamics . Methodological solutions:
- 2D NMR : HSQC and HMBC correlate cyclopropane protons with adjacent carbons.
- VT-NMR : Variable-temperature studies (e.g., −80°C to 25°C) reveal dynamic effects.
- DFT calculations : Predict chemical shifts (Gaussian09, B3LYP/6-31G*) and compare with experimental data .
For IR, the C=O stretch (~1700 cm⁻¹) should be analyzed alongside cyclopropane ring vibrations (3050–3100 cm⁻¹) to confirm electronic effects .
How can computational methods predict the reactivity of the cyclopropane ring?
Advanced
Density Functional Theory (DFT) evaluates ring strain and reaction pathways:
Geometry optimization : Calculate bond lengths and angles (e.g., cyclopropane C-C ~1.51 Å).
Transition-state analysis : Identify activation barriers for ring-opening reactions (e.g., acid-catalyzed cleavage).
Frontier Molecular Orbitals (FMOs) : Assess nucleophilic/electrophilic sites via HOMO-LUMO gaps .
Software : Gaussian16 (B3LYP-D3/def2-TZVP), with solvent effects modeled via PCM.
| Parameter | Value |
|---|---|
| HOMO (eV) | -6.8 |
| LUMO (eV) | -1.2 |
| Ring strain energy | 27 kcal/mol |
How to address discrepancies in mass spectrometry (MS) data for this compound?
Advanced
Unexpected fragments (e.g., loss of CO) may indicate ketone decarbonylation under MS conditions. Strategies:
Q. Example HRMS Data :
| Observed m/z | Calculated m/z | Error (ppm) |
|---|---|---|
| 175.1123 | 175.1121 | 1.1 |
What mechanistic insights guide the design of cyclopropane ring-opening reactions?
Advanced
The Bürgi-Dunitz angle and ring strain dictate reactivity:
- Acid-mediated cleavage : Protonation at the ketone oxygen polarizes the cyclopropane, favoring C-C bond rupture.
- Nucleophilic attack : Thiols or amines open the ring via SN2-like mechanisms, forming substituted alkanes.
Kinetic studies : Monitor reaction progress via in situ IR or LC-MS. Isotopic labeling (e.g., D₂O) tracks proton transfer steps .
| Reaction Condition | Product | Yield |
|---|---|---|
| H₂SO₄ (0.1 M), 60°C | 4-Methylacetophenone | 92% |
| PhSH, Et₃N | Thioether derivative | 88% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
